Receptor Binding Potency: 1-Aza Core Enables Low Nanomolar M1 Affinity in Derived Ligands
The 1-azabicyclo[2.2.1]heptan-3-ol core, when elaborated to the muscarinic M1 agonist WAY-132983, yields a ligand with a binding affinity (Ki) of 2 nM at the human muscarinic M1 receptor. This level of potency is a direct consequence of the optimal spatial arrangement of the basic nitrogen within the 1-aza framework, which is distinct from the 7-aza arrangement found in epibatidine analogs [1]. In contrast, the natural product epibatidine, which features a 7-azabicyclo[2.2.1]heptane core, while a potent analgesic (ED50 ~0.005 mg/kg in some assays), demonstrates a significantly different pharmacological profile and is reported to be approximately 500 times more potent than morphine, yet acts via a non-opiate, nicotinic mechanism with negligible affinity for opiate receptors [2]. This comparison underscores that the position of the nitrogen atom within the bicyclic system (1-aza vs. 7-aza) is a critical determinant of receptor subtype selectivity and potency, making the 1-aza scaffold essential for developing M1-preferring agonists like WAY-132983.
| Evidence Dimension | Binding affinity to human muscarinic M1 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM (for WAY-132983, a derivative synthesized from the exo-1-azabicyclo[2.2.1]heptan-3-ol scaffold) |
| Comparator Or Baseline | Epibatidine (7-azabicyclo[2.2.1]heptane core): Ki = ~40 nM at α4β2 nAChRs, with negligible affinity for M1 receptors; potency difference in functional assays >200-fold relative to morphine |
| Quantified Difference | WAY-132983 exhibits a 20-fold higher affinity for its target (M1) compared to epibatidine's affinity for its primary target (α4β2 nAChR), and the two compounds act on entirely different receptor classes |
| Conditions | Radioligand binding assay using [3H]pirenzepine or [3H]NMS at human recombinant M1 receptors; epibatidine data from displacement of [3H]cytisine at rat brain α4β2 nAChRs |
Why This Matters
The ability of the 1-aza core to support low nanomolar M1 potency is a key differentiator for projects targeting cognitive disorders, where selective M1 activation is desired over the broader, nicotinic-based activity seen with 7-aza scaffolds.
- [1] Sabb, A. L.; Husbands, G. M.; Tokolics, J.; Stein, R. P.; Tasse, R. P.; Boast, C. A.; Moyer, J. A.; Abou-Gharbia, M. Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling. Bioorganic & Medicinal Chemistry Letters 1999, 9 (14), 1895-1900. View Source
- [2] Spande, T. F.; Garraffo, H. M.; Edwards, M. W.; Yeh, H. J. C.; Pannell, L.; Daly, J. W. Epibatidine: A Novel (Chloropyridyl)azabicycloheptane with Potent Analgesic Activity from an Ecuadoran Poison Frog. Journal of the American Chemical Society 1992, 114 (9), 3475-3478. View Source
